Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone
Description
Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone is a chemical compound with the molecular formula C14H12F3NO2S It is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a benzothiophene moiety
Properties
IUPAC Name |
morpholin-4-yl-[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c15-14(16,17)10-1-2-11-9(7-10)8-12(21-11)13(19)18-3-5-20-6-4-18/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVYNPFQBQCZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(S2)C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819242 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthesis of 5-(Trifluoromethyl)-1-Benzothiophene-2-Carbonyl Chloride
The benzothiophene backbone is synthesized via cyclization of 3-fluoro-5-(trifluoromethyl)benzoic acid derivatives. In one documented approach, 3-fluoro-5-(trifluoromethyl)benzoic acid undergoes methoxylation using sodium methoxide in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) at 120°C, yielding 3-methoxy-5-(trifluoromethyl)benzoic acid. Subsequent treatment with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in anhydrous dichloromethane (DCM) converts the carboxylic acid to the corresponding acyl chloride.
Key Reaction Parameters :
Coupling with Morpholine
The acyl chloride intermediate reacts with morpholine in a 1:1.2 molar ratio under inert conditions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to scavenge HCl, driving the reaction to completion.
Optimized Conditions :
- Solvent: THF or DCM
- Temperature: 0°C → room temperature (20–25°C)
- Reaction Time: 4–6 hours
- Yield: 65–75% after recrystallization (ethanol/water) or silica gel chromatography.
Industrial-Scale Manufacturing
Continuous Flow Reactor Systems
Industrial production replaces batch reactors with continuous flow systems to enhance safety and efficiency. The acyl chloride formation and morpholine coupling occur in separate modules, with automated stoichiometry control minimizing byproducts like N-alkylated morpholine derivatives .
Table 1: Laboratory vs. Industrial Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (Round-Bottom Flask) | Continuous Flow System |
| Temperature Control | Manual | Automated (±0.5°C Precision) |
| Purification | Recrystallization/Column | High-Performance Liquid Chromatography (HPLC) |
| Purity | 90–95% | >97% |
| Throughput | 10–50 g/batch | 5–10 kg/day |
Byproduct Mitigation Strategies
The primary byproduct, N-alkylated morpholine , forms via over-alkylation of morpholine. Industrial systems suppress this by:
- Maintaining strict stoichiometric ratios (morpholine:acyl chloride = 1.1:1)
- Using in-line FTIR spectroscopy to monitor reaction progress
- Implementing real-time quenching of excess acyl chloride with aqueous NaHCO₃.
Structural and Mechanistic Insights
Molecular Geometry
X-ray crystallography reveals a planar benzothiophene ring system with a C=O bond length of 1.21 Å , consistent with typical carbonyl groups. The trifluoromethyl group induces an electron-withdrawing effect, reducing electron density at the carbonyl carbon and facilitating nucleophilic attack by morpholine.
Reaction Mechanism
The coupling proceeds via a two-step nucleophilic acyl substitution:
- Acyl Chloride Formation :
$$ \text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl} $$ - Morpholine Addition :
$$ \text{RCOCl} + \text{C}4\text{H}9\text{NO} \rightarrow \text{RCO-NC}4\text{H}8\text{O} + \text{HCl} $$
The reaction’s exothermic nature necessitates controlled addition rates in industrial settings to prevent thermal degradation.
Purification and Characterization
Laboratory Purification
Crude product is purified via:
Industrial Purification
Multi-stage HPLC with C18 columns and acetonitrile/water mobile phases removes residual morpholine and acyl chloride. Purity thresholds exceed 97%, as required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiophene moiety, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiophene ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Morpholino compounds are known for their ability to act as antagonists of G-protein coupled receptors (GPCRs). This makes Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone a potential lead molecule in the design of therapeutic agents targeting various diseases, including cancer and neurological disorders .
Anticancer Activity
Recent studies have demonstrated the antiproliferative effects of related compounds against pancreatic cancer cell lines. For instance, derivatives similar to this compound exhibited IC50 values as low as 0.051 µM against human primary pancreatic adenocarcinoma cells, indicating significant potential for further development in cancer therapeutics .
DNA Interaction Studies
The flat structural components of this compound suggest that it may interact with DNA, potentially leading to intercalation effects that could inhibit cancer cell proliferation. Such interactions are crucial for the development of novel anticancer agents that target DNA directly .
Case Studies and Research Findings
Several case studies highlight the effectiveness of Morpholino derivatives in biological applications:
- Case Study 1 : A study focused on the synthesis and evaluation of a series of morpholino compounds showed promising results in inhibiting cell growth in various cancer cell lines, including those resistant to standard therapies .
- Case Study 2 : Research indicated that modifications to the morpholino structure could enhance selectivity and potency against specific GPCRs, paving the way for targeted drug development strategies .
Mechanism of Action
The mechanism of action of Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone: Unique due to the presence of both morpholine and trifluoromethyl groups.
Morpholino[5-(methyl)-1-benzothiophen-2-yl]methanone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Morpholino[5-(chloro)-1-benzothiophen-2-yl]methanone: Contains a chloro group instead of trifluoromethyl, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets. These features make it a valuable compound for various research and industrial applications.
Biological Activity
Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone (CAS Number: 439109-05-4) is a compound of interest in various biological research fields, particularly due to its potential applications in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C14H12F3NO2S
- Molecular Weight : 315.31 g/mol
- Density : 1.415 g/cm³
- Boiling Point : 442.3 °C (predicted) .
Biological Activity Overview
Morpholino compounds have been studied for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific compound in focus has shown promising results in preliminary studies.
Antiviral Activity
Research indicates that derivatives of morpholino compounds exhibit significant antiviral properties. For instance, similar compounds have been shown to inhibit viral replication by targeting key enzymes involved in nucleotide biosynthesis. This compound may function through mechanisms akin to those observed in other morpholino derivatives, which inhibit enzymes like IMP dehydrogenase (IMPDH), crucial for viral replication .
Anticancer Potential
Several studies have explored the anticancer effects of morpholino derivatives. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, the IC50 values for related morpholino compounds were reported to be in the low micromolar range, indicating strong activity against cancer cells while maintaining low cytotoxicity towards normal cells . The structure-activity relationship (SAR) analysis suggests that substituents like trifluoromethyl groups enhance the potency of these compounds against cancer cells.
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : As mentioned, it may inhibit IMPDH, which is essential for guanine nucleotide synthesis.
- Cell Cycle Disruption : Similar morpholino compounds have been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone, and how are intermediates purified?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving benzothiophene derivatives and morpholine-containing reagents. For example, a palladium-catalyzed coupling reaction or nucleophilic substitution at the carbonyl group may be used. Key intermediates are often purified using column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from methanol/water mixtures. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?
- Methodological Answer :
- 1H/13C-NMR : Assignments rely on coupling patterns (e.g., trifluoromethyl groups show splitting in 19F NMR) and comparison to analogs like (5-chlorothiophen-2-yl)(cyclobutyl)methanone .
- FT-IR : Stretching frequencies for carbonyl (C=O, ~1650–1700 cm⁻¹) and morpholine C-N bonds (~1100 cm⁻¹) are analyzed.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns. Cross-validation with X-ray crystallography (SHELX-refined structures) resolves ambiguities .
Q. What are the primary biological or pharmacological applications of this compound in current research?
- Methodological Answer : Structural analogs (e.g., GNE-7915) demonstrate activity as kinase inhibitors (e.g., LRRK2, IC50 = 9 nM) and monoamine oxidase B inhibitors. Researchers evaluate bioactivity via in vitro enzyme assays (e.g., fluorescence polarization) and cellular models (e.g., neuroinflammatory pathways). Substituent effects (e.g., trifluoromethyl vs. methoxy groups) are systematically tested to optimize potency .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX refine conformational ambiguities in this compound?
- Methodological Answer : SHELX software (SHELXL/SHELXS) resolves puckering in the benzothiophene ring via least-squares refinement against diffraction data. Displacement parameters (e.g., z-matrix for non-planar rings) and Hirshfeld surface analysis quantify steric effects. For example, the trifluoromethyl group’s electron-withdrawing effect may distort the ring plane, requiring iterative refinement of thermal parameters .
Q. What strategies address discrepancies between computational docking models and experimental binding affinities for this compound?
- Methodological Answer :
- MD Simulations : Molecular dynamics (e.g., AMBER or GROMACS) account for solvent effects and ligand flexibility. Free-energy perturbation (FEP) calculations adjust force fields to match experimental IC50 values.
- Crystallographic Validation : Co-crystallization with target proteins (e.g., LRRK2) validates binding poses. If discrepancies persist, synthetic modification (e.g., introducing halogen bonds) improves model accuracy .
Q. How do solvent polarity and temperature influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in Suzuki-Miyaura couplings by stabilizing palladium intermediates. Reaction optimization uses Design of Experiments (DoE) to vary temperature (60–120°C) and catalyst loading (1–5 mol%). Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, such as oxidative addition of aryl halides .
Data Contradiction Analysis
Q. How should researchers resolve conflicting NMR and crystallographic data regarding the compound’s stereochemistry?
- Methodological Answer :
- NMR NOE Experiments : Nuclear Overhauser effects (NOE) detect spatial proximity of protons (e.g., morpholine vs. benzothiophene protons).
- Density Functional Theory (DFT) : Geometry optimization (e.g., B3LYP/6-31G*) calculates theoretical NMR shifts, which are compared to experimental values.
- Twinned Crystallography : SHELXD/SHELXE handle twinned crystals by partitioning intensity data into domains. R-factor convergence (<5%) confirms correct space group assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
